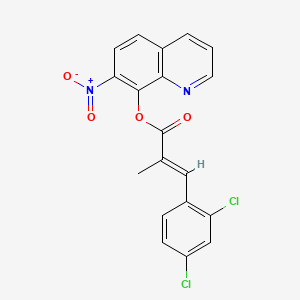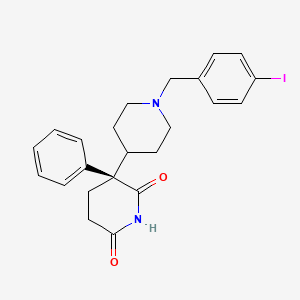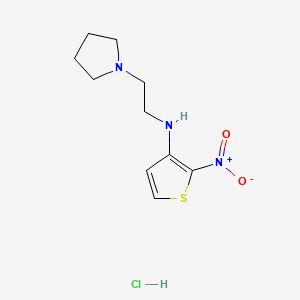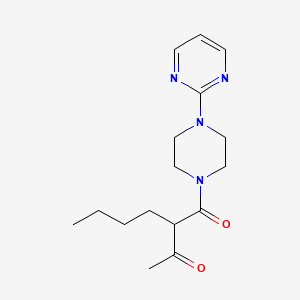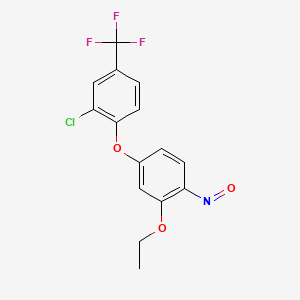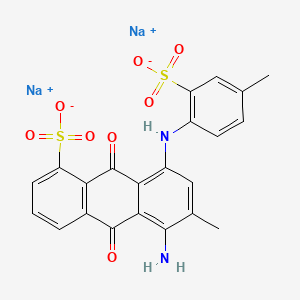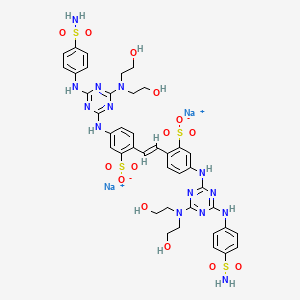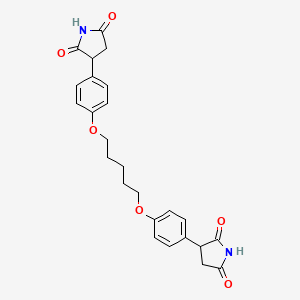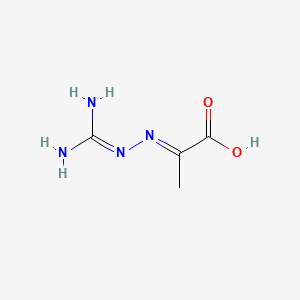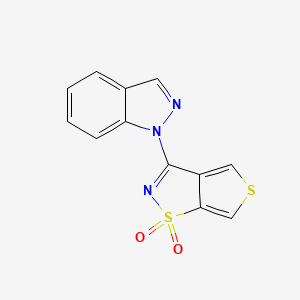
IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide is a heterocyclic compound that features a unique structure combining an indazole ring with a thieno-isothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide typically involves the formation of the indazole ring followed by the introduction of the thieno-isothiazole moiety. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often employ catalysts such as copper or silver to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of azides or nitro compounds to form the indazole ring.
Metal-Free Reactions: These reactions use reagents like montmorillonite K-10 under an oxygen atmosphere to form the indazole ring without the need for metal catalysts.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or azides to amines.
Common Reagents and Conditions
Oxidation: Reagents like Selectfluor or hydrogen peroxide are commonly used.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted indazoles and thieno-isothiazoles, which can exhibit different biological activities .
Applications De Recherche Scientifique
IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science and catalysis.
Mécanisme D'action
The mechanism of action of IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: A simpler indazole compound with similar biological activities.
Thieno[3,2-b]isothiazoles: Compounds with a similar thieno-isothiazole moiety but lacking the indazole ring.
Uniqueness
IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide is unique due to its combined indazole and thieno-isothiazole structure, which imparts distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
113387-64-7 |
|---|---|
Formule moléculaire |
C12H7N3O2S2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
3-indazol-1-ylthieno[3,4-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C12H7N3O2S2/c16-19(17)11-7-18-6-9(11)12(14-19)15-10-4-2-1-3-8(10)5-13-15/h1-7H |
Clé InChI |
WHBGNQSRJZTSNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2C3=NS(=O)(=O)C4=CSC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


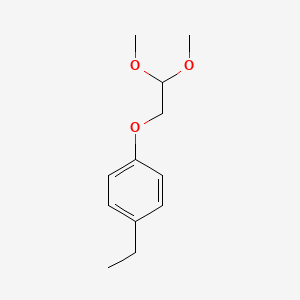
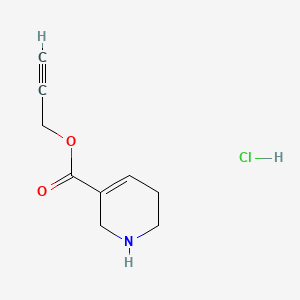
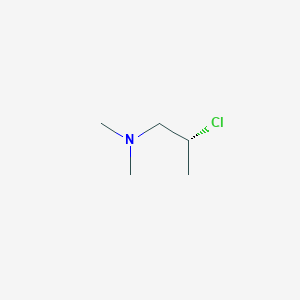
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
